3,5-Difluoro-DL-phenylalanine
Overview
Description
3,5-Difluoro-DL-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 3 and 5 positions. It has the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is primarily used in scientific research, particularly in the synthesis of amino acids and peptides .
Mechanism of Action
Target of Action
3,5-Difluoro-DL-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions It is a precursor to tyrosine, another amino acid, which is involved in the synthesis of proteins and certain neurotransmitters like dopamine and norepinephrine.
Mode of Action
As a phenylalanine derivative, it may interact with the same biological systems as phenylalanine, potentially influencing protein synthesis and neurotransmitter production .
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is a precursor in the synthesis of tyrosine, which is further involved in the production of dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in mood regulation, alertness, and the body’s stress response . .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches its site of action .
Result of Action
As a derivative of phenylalanine, it might influence protein synthesis and neurotransmitter production, potentially affecting mood regulation, alertness, and the body’s stress response .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-DL-phenylalanine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. This compound can be incorporated into proteins in place of natural phenylalanine, potentially altering the protein’s structure and function due to the presence of fluorine atoms. It interacts with various enzymes and proteins, including aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during translation. The fluorine atoms in this compound can influence the enzyme’s binding affinity and catalytic activity, providing insights into enzyme mechanisms and protein dynamics .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering protein synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins can disrupt normal protein folding and function, leading to changes in cell signaling and metabolic pathways. Additionally, this compound may affect the expression of genes involved in stress responses and metabolic regulation, highlighting its potential as a tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. The presence of fluorine atoms can enhance or disrupt hydrogen bonding and hydrophobic interactions, affecting the stability and function of the protein. For example, this compound can inhibit the activity of certain enzymes by competing with natural substrates for binding sites, leading to changes in enzyme kinetics and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to the accumulation of misfolded proteins and activation of stress response pathways. In vivo studies in animal models have demonstrated that the compound’s effects on cellular function can persist over time, with potential implications for long-term metabolic regulation and cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into proteins without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity and adverse outcomes. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. This compound can be metabolized by enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The presence of fluorine atoms can affect the enzyme’s activity and the overall metabolic flux, leading to changes in metabolite levels and metabolic regulation. These interactions provide valuable insights into the metabolic pathways and regulatory mechanisms involving phenylalanine derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and organelles. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes and metabolic regulation .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on protein synthesis and metabolic regulation. The presence of fluorine atoms can influence the compound’s localization and activity, providing insights into the subcellular dynamics and functional roles of phenylalanine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-DL-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.
Reduction: Formation of 3,5-difluoroaniline or 3,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Difluoro-DL-phenylalanine is used in the synthesis of peptides and proteins. Its incorporation into peptides can enhance their stability and resistance to enzymatic degradation .
Biology: In biological research, this compound is used to study the effects of fluorinated amino acids on protein structure and function. It is also used in the development of enzyme inhibitors and as a probe in biochemical assays .
Medicine: It is also being investigated for its role in the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of fluorinated polymers and materials with enhanced chemical and thermal stability .
Comparison with Similar Compounds
- 3,4-Difluoro-DL-phenylalanine
- 2,5-Difluoro-DL-phenylalanine
- 4,5-Difluoro-DL-phenylalanine
Comparison: 3,5-Difluoro-DL-phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other difluorinated phenylalanine derivatives. For example, the 3,5-difluoro substitution pattern can enhance the compound’s stability and binding affinity in certain biochemical applications .
Properties
IUPAC Name |
2-amino-3-(3,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371798 | |
Record name | 3,5-difluoro-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32133-37-2 | |
Record name | 3,5-Difluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32133-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-difluoro-dl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32133-37-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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